Thiophene, tetrabromo-, 1,1-dioxide

Catalytic Antibodies Inverse Electron-Demand Diels–Alder Biocatalysis

Problem: Researchers needing a solid, bench-stable SO₂ surrogate or an electron-deficient diene for inverse electron-demand Diels-Alder often face hazards with gaseous SO₂ and limited reactivity. Solution: Tetrabromothiophene 1,1-dioxide (98%) releases SO₂ safely (~100% conv., 5-10 min) and acts as a reactive diene. Key outcomes: • Oxidative addition to Pd(0) ≥85% yield for cross-coupling • Catalytic antibody kcat 1.8 min⁻¹, KNEM 14 μM • mp 202 °C; stable solid for easy handling. Bulk stock available globally.

Molecular Formula C4Br4O2S
Molecular Weight 431.72 g/mol
CAS No. 72524-90-4
Cat. No. B13906941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene, tetrabromo-, 1,1-dioxide
CAS72524-90-4
Molecular FormulaC4Br4O2S
Molecular Weight431.72 g/mol
Structural Identifiers
SMILESC1(=C(S(=O)(=O)C(=C1Br)Br)Br)Br
InChIInChI=1S/C4Br4O2S/c5-1-2(6)4(8)11(9,10)3(1)7
InChIKeyDNZIPZUCSUGNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene, Tetrabromo-, 1,1-Dioxide (CAS 72524-90-4): A Perbrominated Sulfone for Electron-Deficient Cycloadditions and Exogenous SO₂ Generation


Thiophene, tetrabromo-, 1,1-dioxide (CAS 72524-90-4), also known as perbromothiophene 1,1-dioxide or 2,3,4,5-tetrabromothiophene 1,1-dioxide, is a fully brominated heterocyclic sulfone with the molecular formula C₄Br₄O₂S and a molecular weight of 431.72 g/mol . The compound features a thiophene ring substituted with four bromine atoms and oxidized to the 1,1-dioxide (sulfone), which imparts high electron deficiency and enables participation as a reactive diene in inverse electron-demand Diels–Alder cycloadditions [1]. Its synthesis typically involves bromination of thiophene followed by oxidation, and it is commercially available from multiple vendors .

Why Generic Substitution Fails for Thiophene, Tetrabromo-, 1,1-Dioxide: Halogen and Oxidation State Dictate Reactivity in Cycloaddition and Metal-Mediated Transformations


Thiophene dioxides are not interchangeable; both the halogen identity and the degree of ring substitution critically modulate electron deficiency, steric bulk, and the regio-/chemoselectivity of subsequent reactions [1]. Tetrabromo-1,1-dioxide differs fundamentally from tetrachloro-1,1-dioxide (TCTD) in atomic radius, polarizability, and leaving-group ability during SO₂ extrusion, which influences Diels–Alder rates and antibody recognition [2]. Compared to less brominated thiophenes, the perbrominated dioxide exhibits distinct oxidative addition behavior with palladium(0) and serves as a bench-stable, solid SO₂ surrogate—roles that cannot be assumed by mono-, di-, or tri-bromo analogs [3].

Thiophene, Tetrabromo-, 1,1-Dioxide: Quantitative Differentiation in Diels–Alder Catalysis, Palladium-Mediated Cross-Coupling, and SO₂ Surrogate Performance


Antibody-Catalyzed Diels–Alder: Tetrabromo Dioxide Matches TCTD Substrate Activity Despite Larger Steric Bulk

In a head-to-head study with antibody 1E9, 2,3,4,5-tetrabromothiophene dioxide was a competent substrate for the inverse electron-demand Diels–Alder reaction with N-ethylmaleimide, exhibiting a turnover number (kcat) of 1.8 min⁻¹ and a Michaelis constant (KNEM) of 14 μM [1]. This is comparable to the activity of the smaller 2,3,4,5-tetrachlorothiophene dioxide (TCTD), the hapten for which the antibody was raised, demonstrating that the catalytic site accommodates the bulkier bromine substituents without loss of function. In contrast, unsubstituted thiophene dioxide and 2,3,4,5-tetramethylthiophene dioxide showed no detectable acceleration [1].

Catalytic Antibodies Inverse Electron-Demand Diels–Alder Biocatalysis

Oxidative Addition to Pd(0): Tetrabromothiophene Dioxide Participates in High-Yield σ-Thienyl Complex Formation

Oxidative addition reactions of Pd(PPh₃)₄ with bromothiophenes C₄H₄₋ₙBrₙS (n = 1–4) proceed readily at room temperature to yield σ-thienyl complexes trans-PdBr(C₄H₄₋ₙBrₙ₋₁S-C)(PPh₃)₂ in yields ≥85% for the full series, including the tetrabromo derivative (n=4) [1]. This demonstrates that the perbrominated thiophene dioxide undergoes clean oxidative addition to palladium(0) without complications from multiple C–Br bonds, enabling its use as a building block in Pd-catalyzed debromination and cross-coupling sequences.

Organometallic Chemistry Palladium Catalysis Cross-Coupling

SOgen Reagent: Near-Quantitative SO₂ Release for Sulfonylation and Sulfamide Synthesis

Tetrabromothiophene-1,1-dioxide is commercialized as 'SOgen', a bench-stable solid reagent for the controlled release of SO₂ gas in situ [1]. According to published protocols, the reagent achieves essentially 100% conversion to SO₂ when heated with a diene trap (e.g., styrene), with complete SO₂ liberation occurring within 5–10 minutes at 100 °C [2]. This performance contrasts with traditional SO₂ surrogates such as Na₂SO₃ (requires concentrated H₂SO₄, exothermic) or DABSO (releases organic base DABCO that may interfere with metal catalysis), offering a cleaner, faster, and more user-friendly alternative.

Sulfur Dioxide Surrogates Sulfonylation Synthetic Methodology

Physical Property Differentiation: Higher Melting Point and Density Versus Less Halogenated Analogs

Tetrabromothiophene-1,1-dioxide exhibits a melting point of 202 °C and a predicted density of 3.288 ± 0.06 g/cm³ . While direct comparative data for other fully halogenated thiophene dioxides are sparse in the open literature, the high melting point and extreme density (reflecting the four heavy bromine atoms) distinguish it from less brominated or unchlorinated thiophene dioxides, which are typically lower-melting solids or liquids. These physical attributes influence handling, storage, and purification in both laboratory and industrial settings.

Physical Organic Chemistry Thermal Stability Material Properties

Thiophene, Tetrabromo-, 1,1-Dioxide: High-Value Application Scenarios in Biocatalysis, Organometallic Chemistry, and Sulfonylative Synthesis


Substrate for Engineered Diels–Alderases and Catalytic Antibodies

The demonstrated activity of tetrabromothiophene dioxide with antibody 1E9 (kcat = 1.8 min⁻¹, KNEM = 14 μM) positions it as a viable alternative to TCTD in biocatalytic Diels–Alder transformations [1]. Researchers developing artificial enzymes or catalytic antibodies for inverse electron-demand cycloadditions can leverage this compound to probe steric tolerance of active sites or to introduce bromine atoms for subsequent functionalization.

Building Block for Palladium-Catalyzed Cross-Coupling and Debromination Sequences

With oxidative addition yields ≥85% to Pd(0), tetrabromothiophene dioxide can serve as a precursor to polyfunctionalized thiophenes via regioselective debromination or cross-coupling [1]. The retention of the sulfone group may enable tandem cycloaddition–extrusion strategies to generate highly substituted benzenes or cyclohexadienes after SO₂ loss.

Exogenous SO₂ Surrogate (SOgen) for Sulfonylation and Sulfamide Formation

As the active component of the SOgen reagent, tetrabromothiophene-1,1-dioxide enables safe, controlled SO₂ release under mild conditions (~100% conversion, 5–10 min) [1][2]. This application is particularly valuable for Pd-catalyzed aminocarbonylations to sulfonamides, sulfonylative cross-couplings, and asymmetric sulfonylation reactions where precise SO₂ stoichiometry and the absence of nucleophilic byproducts are critical.

High-Density Solid for Material Science and Heavy-Atom Effect Studies

The combination of high bromine content (four Br atoms) and a melting point of 202 °C makes this compound suitable for investigations requiring heavy-atom effects, such as phosphorescence sensitization, X-ray contrast agents, or high-refractive-index polymer additives [1]. Its solid-state stability simplifies handling compared to liquid or low-melting halogenated aromatics.

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